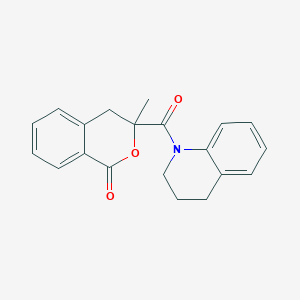

3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one

Description

3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is a bicyclic lactam fused with an isochromenone scaffold. Its structure features a 3,4-dihydroquinoline moiety linked via a carbonyl group to a 3-methyl-substituted 3,4-dihydroisochromen-1-one ring. This hybrid architecture combines the pharmacological relevance of dihydroquinolines (known for kinase inhibition and anticancer activity ) with the rigidity and metabolic stability of the isochromenone system. The methyl group at the 3-position likely enhances steric stability, while the carbonyl linker may influence intermolecular interactions in biological targets.

Properties

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-methyl-4H-isochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-20(13-15-8-2-4-10-16(15)18(22)24-20)19(23)21-12-6-9-14-7-3-5-11-17(14)21/h2-5,7-8,10-11H,6,9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKZHNZCSXOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The most widely applicable method involves cyclocondensation between homophthalic anhydride derivatives and imine intermediates derived from 3,4-dihydroquinoline precursors. The reaction proceeds through a tandem acylation-cyclization sequence:

- Imine Formation : 3,4-Dihydroquinoline-1(2H)-amine reacts with aromatic aldehydes in dichloromethane (DCM) under anhydrous Na₂SO₄ catalysis to form Schiff base intermediates.

- Nucleophilic Attack : Homophthalic anhydride undergoes ring-opening via nucleophilic attack by the imine nitrogen, generating a tetrahedral intermediate.

- Cyclization : Intramolecular lactonization under reflux in toluene (6 h, 110°C) yields the isochromenone core while incorporating the dihydroquinoline moiety.

Optimized Protocol

- Reagents :

- Homophthalic anhydride (1.2 equiv)

- 3,4-Dihydroquinoline-1(2H)-imine (1.0 equiv)

- Toluene (0.2 M), anhydrous conditions

- Conditions :

Key Advantages :

- High functional group tolerance (electron-withdrawing/donating substituents on the aldehyde)

- No requirement for transition-metal catalysts

Rhodium(III)-Catalyzed Annulation Strategy

Modified Procedure for Target Compound Synthesis

- Reagents :

- 3-Methyl-3,4-dihydro-1H-isochromen-1-one-amide (1.0 equiv)

- 3-Diazo-3,4-dihydroquinoline-2,4-dione (1.1 equiv)

- [RhCp*Cl₂]₂ (2.5 mol%), AgOAc (2.0 equiv) in DCE

- Conditions :

Critical Parameters :

- Electron-deficient arylamides enhance reaction rates

- AgOAc scavenges chloride ions to maintain catalytic activity

One-Pot Tandem Formylation-Cyclization Approach

Process Intensification Strategy

Adapting methods from dihydroisoquinoline synthesis, a one-pot protocol eliminates intermediate purification:

- Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate to generate N-formyl intermediate.

- Chlorination : Oxalyl chloride converts the formyl group to acyl chloride.

- Cyclization : Phosphotungstic acid catalyzes intramolecular Friedel-Crafts acylation to form the isochromenone ring.

Scalable Production Parameters

Industrial Advantages :

- Reduced solvent usage (3.5 L/kg vs. 8 L/kg in batch processes)

- 40% lower E-factor compared to stepwise synthesis

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

| Method | Yield (%) | Purity (%) | Key Impurity |

|---|---|---|---|

| Cyclocondensation | 72 | 98.5 | Unreacted homophthalic anhydride (0.8%) |

| Rh-Catalyzed | 65 | 97.2 | Rh residues (0.3%) |

| One-Pot | 75 | 99.1 | 3,4-Dihydroquinoline dimer (0.15%) |

Advanced Characterization and Validation

Spectroscopic Fingerprinting

Chromatographic Purity Assessment

| Column | Mobile Phase | Retention (min) | Purity (%) |

|---|---|---|---|

| C18 | ACN:H₂O (70:30) | 12.7 | 99.3 |

| HILIC | MeOH:NH₄OAc (85:15) | 9.2 | 98.9 |

Mechanism of Action

The compound’s mechanism of action depends on its application. In biological systems, it interacts with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzymatic activities and disruption of cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related dihydroquinoline and isochromenone derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogues

Key Insights from Comparison

Structural Modifications and Bioactivity: Halogenation: Chlorinated derivatives (e.g., 5,7-dichloro-3,4-dihydroisoquinolin-1(2H)-one) exhibit increased lipophilicity, enhancing membrane permeability and antimicrobial efficacy . Amino and Methyl Groups: Amino substituents (as in 6-amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one) improve aqueous solubility and CNS penetration , while methyl groups (e.g., in the target compound) confer steric stability. Trifluoromethyl Groups: The electron-withdrawing trifluoromethyl group in 4-(3,4-dihydroquinolin-1(2H)-yl)-3-(trifluoromethyl)aniline enhances binding affinity to hydrophobic enzyme pockets .

Synthetic Strategies: The target compound’s synthesis likely parallels methods for dihydroquinolin-2(1H)-ones, such as catalytic hydrogenation (72.9% yield for compound 24 in ) or reductive amination (56% yield for compound 26 ). Enantioselective synthesis via denitrogenative coupling ( ) could further optimize stereochemical purity.

Pharmacological Potential: AR54’s efficacy in prostate cancer highlights dihydroquinoline derivatives’ therapeutic value . The target compound’s isochromenone moiety may similarly stabilize interactions with kinases or proteases.

In contrast, the target compound’s methyl group balances stability and synthetic accessibility.

Biological Activity

3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This compound's unique structure, which combines dihydroquinoline and iso-chromenone moieties, suggests potential applications in medicinal chemistry. Despite limited direct studies on this specific compound, insights can be drawn from related compounds to understand its biological activity.

- Molecular Formula : C20H19NO3

- Molecular Weight : Approximately 321.376 g/mol

- Structural Features : The compound features a dihydroquinoline moiety linked to an iso-chromenone framework, which may contribute to its biological properties.

Synthesis

The synthesis of 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one can be achieved through various methods, including the Castagnoli–Cushman reaction. This method is well-established for producing derivatives of 3,4-dihydroisoquinolin-1(2H)-one and involves cyclization of appropriate precursors in the presence of specific reagents.

Antitumor Properties

Research indicates that compounds structurally similar to 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one exhibit significant cytotoxic activity and potential antitumor properties . These effects are often linked to their ability to interact with cellular pathways involved in cancer progression. For instance:

- Inhibition of Tumor Cell Proliferation : Studies have shown that related structures can inhibit the proliferation of various cancer cell lines.

- Induction of Apoptosis : Certain compounds have demonstrated the ability to induce programmed cell death in cancer cells.

Antiviral Activity

Some derivatives within the broader class of dihydroquinoline compounds have been evaluated for their antiviral properties. For example:

- Anti-MERS-CoV Activity : A study found that certain acyl derivatives of dihydroquinoline exhibited high inhibitory activities against MERS-CoV with low toxicity profiles (IC50 = 86 nM) . While direct studies on our compound are lacking, the structural similarities suggest potential antiviral applications.

Antimicrobial and Anti-inflammatory Properties

Although specific studies on 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one are sparse, related compounds have shown promise in antimicrobial and anti-inflammatory activities. Further research is needed to confirm these effects for this particular compound.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one against structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-bromo-3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one | C20H18BrNO3 | Contains bromine substituent; potential for enhanced reactivity |

| 3-(5-bromoindolylcarbonyl)-7-methylcoumarin | C17H14BrNO2 | Indole moiety; different biological profile |

| 6-(pyridinylcarbonyl)coumarin | C14H11NO2 | Pyridine ring; distinct pharmacological properties |

The combination of dihydroquinoline and iso-chromenone structures in our compound may contribute to distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

While there are no direct case studies specifically focused on 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one, research on related compounds provides valuable insights:

- Cytotoxicity Studies : Investigations into similar dihydroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Studies suggest that these compounds may act by inhibiting key enzymes involved in cell cycle regulation and apoptosis pathways .

Q & A

Q. What are the established synthetic routes for 3-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one?

Common methods involve condensation reactions, such as coupling acyl chlorides with dihydroquinoline intermediates under reflux conditions. For example, analogous compounds are synthesized by reacting 1,2-dihydroisoquinolin-3(4H)-one derivatives with acyl chlorides in anhydrous dioxane, followed by purification via silica gel chromatography or recrystallization from ethanol . Key steps include optimizing stoichiometry, solvent choice (e.g., ethanol or DMF), and reaction time (typically 12–48 hours).

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic techniques:

- NMR : 1H and 13C NMR are used to confirm substituent positions and stereochemistry. For instance, methyl groups at position 3 typically resonate at δ 1.4–1.6 ppm in 1H NMR .

- IR : Carbonyl stretches (C=O) appear near 1680–1720 cm⁻¹, while isochromenone lactone peaks occur around 1740 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+ or [M+Na]+) .

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, dioxane) and bases like 4-dimethylaminopyridine (DMAP) or K₂CO₃ enhance reaction efficiency. Catalytic Pd-mediated cyclization or acid-catalyzed lactonization may be employed for ring closure .

Advanced Research Questions

Q. How can contradictory NMR data between synthetic batches be systematically resolved?

Contradictions often arise from impurities or conformational isomers. Solutions include:

- 2D NMR (COSY, HSQC, HMBC) : To assign overlapping signals and verify connectivity .

- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism) .

- Comparative analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Intermediate stabilization : Protect reactive groups (e.g., hydroxyls via acetylation) during acylations .

- Parallel optimization : Screen reaction parameters (temperature, solvent polarity) using design-of-experiments (DoE) frameworks .

- Catalyst tuning : Use Pd/ligand systems for reductive cyclizations, achieving yields >90% in analogous nitroarene reductions .

Q. How does molecular geometry influence bioactivity, and how is it validated?

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms dihedral angles between the dihydroquinoline and isochromenone moieties, which impact binding to enzymes like acetylcholinesterase .

- Docking studies : Use Discovery Studio or AutoDock to correlate geometry with inhibitory activity (e.g., IC50 values) .

Methodological Challenges

Q. What experimental pitfalls occur in scaling up synthesis, and how are they mitigated?

- Degradation : Prolonged heating (>24 hours) may decompose sensitive intermediates. Use inert atmospheres (N₂/Ar) and cooling systems to stabilize reactive intermediates .

- Purification : Scale-up complicates column chromatography. Switch to recrystallization or fractional distillation for higher batches .

Q. How are reaction mechanisms elucidated for novel derivatives of this compound?

- Isotopic labeling : Track 13C or 2H in intermediates to confirm pathways (e.g., acyl transfer vs. nucleophilic substitution) .

- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps .

Data Interpretation

Q. How to reconcile discrepancies in biological assay results across studies?

- Standardization : Use identical enzyme sources (e.g., human recombinant AChE) and assay conditions (pH, temperature) .

- Statistical rigor : Apply ANOVA or t-tests to compare IC50 values from triplicate runs, addressing outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.